Home > Products > Screening Compounds P65105 > N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide
N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide - 302909-85-9

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide

Catalog Number: EVT-11245968
CAS Number: 302909-85-9
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is a hydrazone derivative characterized by the presence of a benzylidene group and an ethoxyaniline moiety. This compound falls under the category of hydrazones, which are compounds formed by the condensation of hydrazine or its derivatives with carbonyl compounds. Hydrazones have garnered interest in various fields due to their biological activities and potential applications in medicinal chemistry.

Source

The synthesis and characterization of N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide can be derived from existing literature on similar hydrazone compounds. Research has demonstrated that modifications in the hydrazone structure can lead to diverse biological activities, including antimicrobial and anticancer properties.

Classification

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is classified as:

  • Chemical Class: Hydrazones
  • Functional Groups: Hydrazone (C=N), Aromatic (benzene ring), Ether (ethoxy group)
Synthesis Analysis

Methods

The synthesis of N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide typically involves the condensation reaction between 4-ethoxyaniline and acetylhydrazine, followed by the introduction of benzaldehyde. The general synthetic route can be outlined as follows:

  1. Condensation Reaction:
    • Mix 4-ethoxyaniline with acetylhydrazine in an appropriate solvent (e.g., ethanol).
    • Heat the mixture under reflux conditions to facilitate the formation of the hydrazone.
  2. Addition of Benzaldehyde:
    • Introduce benzaldehyde to the reaction mixture.
    • Continue heating to promote the condensation reaction, yielding N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide.

Technical Details

The reaction conditions, such as temperature and time, play a crucial role in determining the yield and purity of the final product. Characterization techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C13_{13}H16_{16}N4_{4}O
  • Molecular Weight: Approximately 248.30 g/mol
  • Functional Groups: The compound contains a hydrazone linkage (C=N), an ethoxy group, and an aromatic ring.
Chemical Reactions Analysis

Reactions

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide can participate in various chemical reactions, including:

  1. Hydrolysis: Under acidic or basic conditions, the hydrazone bond can undergo hydrolysis, reverting to the original aldehyde and hydrazine.
  2. Oxidation: The compound may be oxidized to form corresponding oximes or other nitrogen-containing derivatives.
  3. Complex Formation: It can react with metal ions to form coordination complexes, which may exhibit enhanced biological activity.

Technical Details

The reactivity of this compound is influenced by its functional groups, particularly the hydrazone linkage, which is known for its susceptibility to nucleophilic attack.

Mechanism of Action

Process

The mechanism of action for N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide largely depends on its interaction with biological targets. The proposed mechanisms include:

  1. Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit metabolic pathways through its reactive functional groups.
  2. Anticancer Activity: It could induce apoptosis in cancer cells by forming reactive oxygen species or interfering with DNA synthesis.

Data

Research indicates that similar hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; insoluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to moisture and acidic environments.
  • Melting Point: Specific melting point data should be determined experimentally for precise characterization.
Applications

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
  2. Coordination Chemistry: In forming metal complexes that may possess enhanced properties compared to their parent compounds.
  3. Analytical Chemistry: As a reagent for detecting metal ions or other analytes in various samples.
Introduction and Contextual Background

Role of c Mesenchymal Epithelial Transition Factor Kinase in Neoplastic Progression and Drug Resistance

c Mesenchymal Epithelial Transition Factor receptor tyrosine kinase, encoded by the MET proto-oncogene on chromosome 7q31, serves as a critical regulator of invasive tumor growth and metastatic dissemination across diverse malignancies. Upon hepatocyte growth factor ligand binding, c Mesenchymal Epithelial Transition Factor undergoes dimerization and autophosphorylation, activating downstream effectors including phosphoinositide 3-kinase–AKT, extracellular signal-regulated kinase 1/2, signal transducer and activator of transcription 3, and Rac1 pathways [3] [8]. This signaling cascade promotes proliferation, survival, motility, and angiogenesis—processes co-opted during oncogenesis. Aberrant c Mesenchymal Epithelial Transition Factor activation arises through multiple mechanisms: gene amplification (observed in gastric and non small cell lung cancers), exon 14 splicing mutations (non small cell lung cancer), extracellular domain mutations (renal papillary carcinoma), and kinase domain mutations (hepatocellular carcinoma) [8].

c Mesenchymal Epithelial Transition Factor overexpression correlates with aggressive phenotypes and chemotherapy resistance. Cisplatin-resistant ovarian cancer cell lines exhibit elevated c Mesenchymal Epithelial Transition Factor expression and phosphorylation, conferring survival advantages through AKT-mediated suppression of apoptosis [8]. Similarly, hepatocellular carcinoma models demonstrate autocrine hepatocyte growth factor secretion in multidrug-resistant cells, sustaining proliferation despite cytotoxic exposure [3] [8]. The kinase’s subcellular localization further influences resistance dynamics; unlike classical receptor tyrosine kinases that signal primarily from the plasma membrane, activated c Mesenchymal Epithelial Transition Factor undergoes endocytosis while retaining kinase activity within endosomes—a process exploited by oncogenic variants to evade degradation [8].

Table 1: Mechanisms of c Mesenchymal Epithelial Transition Factor-Mediated Chemoresistance

Cancer TypeChemotherapeutic AgentResistance MechanismKey Effector Pathway
Ovarian CancerCisplatinc Mesenchymal Epithelial Transition Factor overexpression; Reduced apoptosisAKT/Bcl-XL
Hepatocellular CarcinomaDoxorubicin/CisplatinAutocrine hepatocyte growth factor secretionERK1/2; PI3K/AKT
Non Small Cell Lung CancerMultiple agentsExon 14 skipping mutations; AmplificationSTAT3; Focal adhesion kinase
Breast CancerPaclitaxel/DoxorubicinCancer-associated fibroblast-derived hepatocyte growth factorGRP78 upregulation

Rationale for Multi Target Tyrosine Kinase Inhibitors in Oncology

Tumorigenesis involves concurrent dysregulation of multiple signaling networks, creating inherent limitations for monotherapies targeting single kinases. Non small cell lung cancer exemplifies this complexity; epidermal growth factor receptor inhibitor efficacy diminishes through compensatory c Mesenchymal Epithelial Transition Factor or hepatocyte growth factor receptor activation [4] [9]. Multi targeted tyrosine kinase inhibitors offer theoretical advantages by simultaneously inhibiting oncogenic drivers and microenvironmental support mechanisms like angiogenesis.

Sunitinib exemplifies this approach, inhibiting vascular endothelial growth factor receptor 2 (half maximal inhibitory concentration = 4 nmol/L), platelet derived growth factor receptor β (half maximal inhibitory concentration = 39 nmol/L), FMS-like tyrosine kinase 3 (half maximal inhibitory concentration = 8 nmol/L), and c Mesenchymal Epithelial Transition Factor (half maximal inhibitory concentration = 224 nmol/L) [4]. This polypharmacology disrupts tumor proliferation through direct kinase inhibition while impairing angiogenesis via vascular endothelial growth factor receptor blockade—dual mechanisms absent in selective agents. Clinical data support this rationale; sunitinib plus erlotinib improved progression-free survival versus erlotinib alone in chemotherapy-refractory non small cell lung cancer (3.6 vs 2.0 months, P=0.0023), attributed to complementary pathway targeting [4]. Nevertheless, achieving optimal selectivity profiles remains challenging, as excessive promiscuity may increase off-target toxicity.

Fragment Based Drug Design for Kinase Inhibitor Discovery

Fragment based drug design addresses kinase selectivity challenges by leveraging minimal structural motifs that exploit subpocket interactions within the adenosine triphosphate-binding site. Fragments adhere to "rule of three" criteria: molecular weight under 300 Dalton, hydrogen bond acceptors/donors ≤3, and calculated partition coefficient ≤3 [5] [10]. These compact scaffolds exhibit high ligand efficiency (binding energy per atom), enabling efficient optimization into lead compounds with favorable pharmacokinetic properties.

Kinase active sites comprise conserved regions amenable to fragment targeting: the adenine pocket (hinge region), hydrophobic back cleft, front cleft, and allosteric sites adjacent to the catalytic domain. Fragment based drug design exploits subtle structural variations among kinases, particularly within the gatekeeper residue, aspartate-phenylalanine-glycine motif conformation, and solvent-exposed regions. For example, asciminib—an allosteric breakpoint cluster region-Abelson murine leukemia oncogene homolog 1 inhibitor—originated from a phenylamino-pyridine fragment binding the myristoyl pocket, achieving unprecedented selectivity through unique spatial engagement [10]. Similarly, mitogen-activated protein kinase interacting kinase inhibitors were developed using pyridone-aminal fragments occupying a hydrophobic region adjacent to the hinge, yielding nanomolar dual inhibitors with minimal off-target activity [10].

Table 2: Fragment Based Drug Design Successes in Kinase Inhibitor Development

Target KinaseFragment ScaffoldOptimized CompoundSelectivity Mechanism
Breakpoint cluster region-Abelson murine leukemia oncogene homolog 1Phenylamino-pyridineAsciminibMyristoyl pocket allostery
Mitogen-activated protein kinase interacting kinase 1/2Pyridone-aminaleFT508Hydrophobic back cleft occupancy
Colony stimulating factor 1 receptorImidazo[1,2-a]pyridinePexidartinibSpecific gatekeeper interaction
c Mesenchymal Epithelial Transition FactorUndisclosed (patented)CapmatinibY1230 back pocket engagement

Structural Evolution of (E) N Prime Benzylidene Hydrazide Scaffolds

N Prime benzylidene Two (four ethoxyanilino)acetohydrazide (molecular formula: C₁₇H₁₉N₃O₂; systematic name: N-[(E)-benzylideneamino]-2-(4-ethoxyanilino)acetamide) belongs to the (E)-N′-arylidene acetohydrazide class, characterized by a planar hydrazone linker (-NH-N=CH-) connecting benzylidene and acetamide moieties [1] [6]. Its canonical structure features:

  • A 4-ethoxy aniline group providing electron-donating capacity
  • An acetohydrazide spacer enabling conformational flexibility
  • A benzylidene imine serving as hydrogen bond acceptor

Early derivatives demonstrated moderate cytotoxicity against solid tumors, prompting systematic structural diversification. Key modifications include:

  • Benzylidene ring substitution: Introducing electron-withdrawing groups (e.g., 4-chloro in N′-(4-chlorobenzylidene) enhanced caspase activation [6] [7]
  • Heterocyclic replacements: Incorporating 4-oxoquinazoline or 3-oxo-4H-1,4-benzoxazine instead of ethoxy aniline improved potency against prostate and lung cancer cells [7]
  • Bioisosteric optimization: Replacing the hydrazone with thienopyrimidin-4-one yielded compounds with half maximal inhibitory concentration values of 10–20 μmol/L against adenocarcinoma and cervical cancer models [2]

Notably, benzoxazine derivatives like compound Five K exhibited 200% greater caspase activation than established activator PAC One, indicating apoptosis induction as a key mechanism [7]. These structural innovations transformed the scaffold from a cytotoxic fragment into a versatile platform for multi kinase inhibitor development, particularly against c Mesenchymal Epithelial Transition Factor and related oncokinases.

Properties

CAS Number

302909-85-9

Product Name

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-ethoxyanilino)acetamide

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-2-22-16-10-8-15(9-11-16)18-13-17(21)20-19-12-14-6-4-3-5-7-14/h3-12,18H,2,13H2,1H3,(H,20,21)/b19-12+

InChI Key

DUUQQRVTEXNVGN-XDHOZWIPSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.